3-(methoxycarbonyl)thiolane-3-carboxylic acid
Description
3-(Methoxycarbonyl)thiolane-3-carboxylic acid is a bicyclic organic compound featuring a five-membered thiolane ring (a sulfur-containing heterocycle) with two functional groups at the 3-position: a methoxycarbonyl ester (-COOCH₃) and a carboxylic acid (-COOH).
Properties
CAS No. |
2138033-31-3 |
|---|---|
Molecular Formula |
C7H10O4S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-methoxycarbonylthiolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4S/c1-11-6(10)7(5(8)9)2-3-12-4-7/h2-4H2,1H3,(H,8,9) |
InChI Key |
JZAWXMTXFVHNEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCSC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)thiolane-3-carboxylic acid typically involves the reaction of thiolane derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(methoxycarbonyl)thiolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-(methoxycarbonyl)thiolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within Thiolane Derivatives
a. rac-(3R,4S)-4-{[(tert-Butoxy)carbonyl]amino}-1,1-dioxo-thiolane-3-carboxylic acid
- Structure: Similar thiolane core but substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a sulfone group (-SO₂-).
- Key Differences : The Boc group introduces steric bulk and protects the amine, altering solubility and reactivity compared to the target compound. The sulfone group increases polarity and oxidative stability .
b. rac-(3R,5S)-3-amino-5-(trifluoromethyl)thiolane-3-carboxylic acid hydrochloride
- Structure: Contains an amino group (-NH₂) and a trifluoromethyl (-CF₃) substituent on the thiolane ring.
- Key Differences: The -CF₃ group enhances lipophilicity and metabolic stability, while the amino group introduces basicity, enabling salt formation (e.g., hydrochloride). These features are critical in medicinal chemistry for bioavailability optimization .
Heterocyclic Analogues with Varied Ring Systems
a. 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid
- Structure : A six-membered thiazine ring (containing sulfur and nitrogen) with methoxycarbonyl and carboxylic acid groups.
b. 3-(Methoxycarbonyl)cyclohexanecarboxylic acid
- Structure : A cyclohexane ring substituted with methoxycarbonyl and carboxylic acid groups at the 3-position.
- Key Differences : The absence of sulfur reduces polarity, while the cyclohexane ring’s chair conformations influence steric interactions in catalysis or supramolecular chemistry .
c. cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
Functional Group Variations
a. 3-{[(Benzyloxy)carbonyl]amino}-3-oxetanecarboxylic acid
- Structure: Oxetane ring (four-membered oxygen-containing heterocycle) with a benzyloxycarbonyl-protected amino group and carboxylic acid.
- Key Differences : The oxetane ring improves metabolic stability and solubility in drug candidates, while the benzyloxy group allows for selective deprotection .
b. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity Trends : Thiolane derivatives (e.g., target compound) exhibit higher reactivity in nucleophilic acyl substitution due to sulfur’s electron-withdrawing effects, compared to cyclohexane or cyclobutane analogs .
- Material Science : Strained rings (e.g., cyclobutane) are prioritized in polymer chemistry for their kinetic instability, enabling controlled degradation .
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